molecular formula C22H15FN2O5 B11058823 3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11058823
M. Wt: 406.4 g/mol
InChI Key: LZAUMPZKVIFJJO-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that features a unique combination of fluorophenyl, oxazolyl, and furochromene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring and the subsequent coupling with the furochromene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furochromene moiety, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H15FN2O5

Molecular Weight

406.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C22H15FN2O5/c1-11-10-16(25-30-11)24-21(26)20-17(12-6-8-13(23)9-7-12)18-19(29-20)14-4-2-3-5-15(14)28-22(18)27/h2-10,17,20H,1H3,(H,24,25,26)

InChI Key

LZAUMPZKVIFJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F

Origin of Product

United States

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